4-Methoxy-2-methylbenzofuran-3-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Substitution: Halogenating agents, acids, or bases are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted benzofuran derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4-Methoxy-2-methylbenzofuran-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
- 2-Methylbenzofuran-3-carbaldehyde
- 4-Methoxybenzofuran-3-carbaldehyde
- 2-Methyl-4-hydroxybenzofuran-3-carbaldehyde
Comparison: 4-Methoxy-2-methylbenzofuran-3-carbaldehyde is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-8(6-12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 |
InChI Key |
LKCVYOSDNRTEDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC=C2OC)C=O |
Origin of Product |
United States |
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